molecular formula C14H15N5 B10813009 N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B10813009
M. Wt: 253.30 g/mol
InChI Key: KDWWOCYEHRRCLT-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C14H15N5 and its molecular weight is 253.30 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the triazolo-pyrimidine class known for its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C14_{14}H15_{15}N5_5. Its structure features a triazolo-pyrimidine core substituted with a 4-ethylphenyl group and a methyl group at specific positions. This structural configuration is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been reported, including the use of catalysts to enhance yield and selectivity. For example, the use of TMDP (a dual solvent-catalyst) has been shown to significantly improve reaction efficiency in synthesizing related triazolo-pyrimidine derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. This compound has been investigated for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. Research indicates that triazolo-pyrimidines can modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. For instance, compounds in this class have shown IC50_{50} values ranging from 4.8 µM to 30.1 µM against NF-kB/AP-1 reporter activity in LPS-induced models .

Neuropharmacological Effects

There is emerging evidence suggesting that derivatives of triazolo-pyrimidines may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection. The modulation of these receptors could potentially lead to therapeutic effects in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50_{50} Value (µM)Reference
AnticancerTubulin polymerization10.5
Anti-inflammatoryNF-kB/AP-1 reporter activity4.8 - 30.1
NeuropharmacologicalnAChR modulation2.5

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in inflammatory processes.
  • Receptor Modulation : By acting on nAChRs, it can enhance neurotransmission and potentially reverse cognitive deficits.
  • Disruption of Cancer Cell Cycle : By inhibiting tubulin polymerization, it prevents mitosis in cancer cells.

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C14H15N5/c1-3-11-4-6-12(7-5-11)18-13-8-10(2)17-14-15-9-16-19(13)14/h4-9,18H,3H2,1-2H3

InChI Key

KDWWOCYEHRRCLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC3=NC=NN23)C

Origin of Product

United States

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